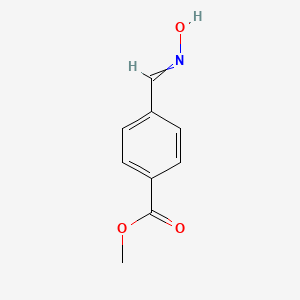
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Overview
Description
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, commonly referred to as CMPA, is a naturally occurring organic compound found in plants, animals, and bacteria. It is a derivative of the amino acid tyrosine, and is often used as a precursor for the synthesis of other compounds. CMPA is a versatile compound and has been used in a variety of scientific applications, including drug synthesis, medical imaging, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- Kotteswaran, Pandian, and Ramasamy (2016) synthesized 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, providing insights into its structural properties using NMR and FTIR techniques. This research is foundational for understanding the chemical properties and potential applications of such compounds (Kotteswaran, Pandian, & Ramasamy, 2016).
Crystal Structure and Interactions
- Venkatesan et al. (2016) conducted a comprehensive study on the crystal structure of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography. This research is crucial for understanding the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).
Electronic and Thermal Properties
- The electronic properties, including UV-visible absorption spectroscopy and cyclic voltammetric analysis, of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were explored by Kotteswaran, Pandian, and Ramasamy (2016), providing a basis for potential electronic and optoelectronic applications (Kotteswaran, Pandian, & Ramasamy, 2016).
Antioxidant Properties
- Kong et al. (2004) investigated the radical-scavenging activity of hydroxycinnamic acid derivatives, which include compounds structurally related to 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This research highlights the potential of these compounds in antioxidant applications (Kong et al., 2004).
Potential in Corrosion Inhibition
- Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper corrosion inhibition. This research opens avenues for the use of these compounds in industrial applications, particularly in corrosion protection (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
- Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, to study their optical properties and mechanofluorochromic behavior. This research is significant for potential applications in optical materials and sensors (Song et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Result of Action
It has been used in the synthesis of dye-sensitized solar cells (dsscs), where it acts as a sensitizer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid . For instance, it is recommended to store the compound at room temperature .
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399193 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72791-61-8 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















